1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine
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Overview
Description
1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,6-dichloro-4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine typically involves the reaction of 2,6-dichloro-4-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro oxides.
Reduction: Formation of 1-(2,6-dichloro-4-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(2-Chloro-4-nitrophenyl)pyrrolidine
- 1-(2,6-Dichloro-4-aminophenyl)pyrrolidine
- 1-(2,6-Dichloro-4-methylphenyl)pyrrolidine
Comparison: 1-(2,6-Dichloro-4-nitrophenyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring and a 2,6-dichloro-4-nitrophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H10Cl2N2O2 |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
1-(2,6-dichloro-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-5-7(14(15)16)6-9(12)10(8)13-3-1-2-4-13/h5-6H,1-4H2 |
InChI Key |
PPXHQMVXDFUPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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